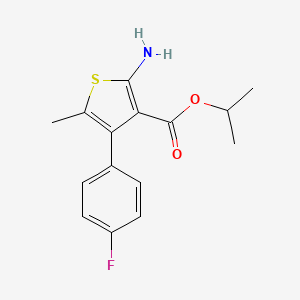

formamide CAS No. 25542-19-2](/img/structure/B2871854.png)

(E)-N-[(methoxycarbonyl)imino](tert-butoxy)formamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

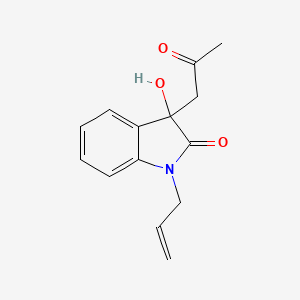

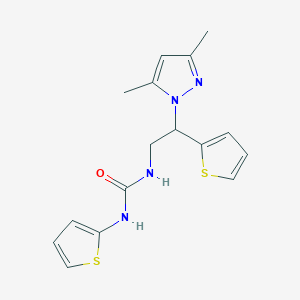

The compound “(E)-N-(methoxycarbonyl)iminoformamide” is an amide, which is a type of organic compound. Amides are derivatives of carboxylic acids where the hydroxyl group (-OH) is replaced by an amine group (-NH2, -NHR, or -NR2). They play a significant role in the biochemistry of life as they are key building blocks of proteins .

Molecular Structure Analysis

The molecular structure of amides is characterized by the presence of a carbonyl group (C=O) and an amine group attached to the same carbon atom . The specific structure of “(E)-N-(methoxycarbonyl)iminoformamide” would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis

Amides can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the amide is broken down into a carboxylic acid and an amine or ammonia in the presence of water . The specific reactions that “(E)-N-(methoxycarbonyl)iminoformamide” would undergo would depend on the specific conditions and reagents present.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For amides, these properties can include a high boiling point due to the presence of polar bonds, and the ability to participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen

Organogel Formation and Properties

Perylenetetracarboxylic diimides (PDIs) substituted with hydrophobic and hydrophilic groups, including structures related to (E)-N-(methoxycarbonyl)iminoformamide, have been explored for their gelating abilities in different solvents. These compounds have shown potential in forming fluorescent gels with distinct properties, such as reversible transformation between gel and solution states induced by temperature changes. Their applications are considered significant in the design of novel organogels for various technological applications (Wu et al., 2011).

Advancements in N-Formylation Techniques

The field of organic synthesis has seen developments in the N-formylation of amines, an area relevant to the chemical structure . Innovative methods have been introduced for the N-formylation of primary and secondary amines using formamide and sodium methoxide, offering moderate to excellent yield. This progress highlights the importance of such compounds in synthesizing N-formyl amides, a crucial step in the production of various pharmaceuticals and chemicals (Joseph et al., 2013).

Synthesis of Complex Organic Compounds

Research has also delved into the synthesis of indoles and oxindoles from N-(tert-butoxycarbonyl-2-alkylanilines, demonstrating the versatility of (E)-N-(methoxycarbonyl)iminoformamide-related compounds in organic synthesis. This work shows the potential of such chemicals in facilitating complex reactions that lead to biologically and pharmaceutically relevant molecules (Clark et al., 1991).

Catalysis and Asymmetric Synthesis

The use of N-tert-butanesulfinyl imines, closely related to the compound , has been highlighted for their role in the asymmetric synthesis of amines. This research underscores the utility of these compounds in catalysis, enabling the synthesis of a wide range of highly enantioenriched amines. The versatility and efficiency of these methodologies have significant implications for the development of chiral drugs and other active pharmaceutical ingredients (Ellman et al., 2002).

Wirkmechanismus

Eigenschaften

IUPAC Name |

tert-butyl (NE)-N-methoxycarbonyliminocarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4/c1-7(2,3)13-6(11)9-8-5(10)12-4/h1-4H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGMXVAFAFDOOE-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/N=N/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

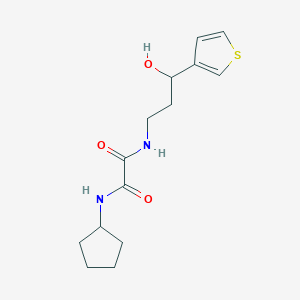

![1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one](/img/structure/B2871771.png)

![7-chloro-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2871780.png)

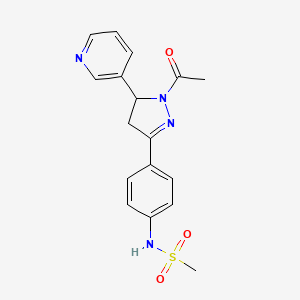

![N-(4-methoxy-3-nitrophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2871781.png)

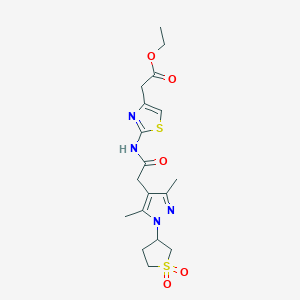

![2-Chloro-N-cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]acetamide](/img/structure/B2871792.png)